molecular formula C10H14N4O4 B073475 Ethyliminum CAS No. 1506-47-4

Ethyliminum

Cat. No.: B073475
CAS No.: 1506-47-4
M. Wt: 254.24 g/mol
InChI Key: GBLIGNUYGOFIKS-UHFFFAOYSA-N
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Description

ICRF-154, also known as bisdioxopiperazine, is a compound that belongs to the family of anticancer agents. It is structurally similar to dexrazoxane and is known for its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and transcription. This compound has shown significant potential in cancer treatment, particularly in combination with other anticancer agents .

Mechanism of Action

Target of Action

Ethyliminum, also known as ICRF-154 or 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane, primarily targets eukaryotic topoisomerase II . Topoisomerase II is an essential enzyme that controls the topological states of DNA during transcription and replication.

Mode of Action

This compound acts as a catalytic inhibitor of topoisomerase II . It interacts with the enzyme to prevent the re-ligation step of the DNA cleavage-re-ligation reaction that topoisomerase II catalyzes. This leads to the accumulation of enzyme-linked DNA double-strand breaks, thereby exerting its cytotoxic effects .

Biochemical Pathways

The inhibition of topoisomerase II by this compound affects the DNA transcription and replication pathways . The accumulation of enzyme-linked DNA double-strand breaks disrupts the normal function of these pathways, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Like other bisdioxopiperazines, it is likely to have good bioavailability due to its solubility in dichloromethane/methanol (8:2), dmso, and heated methanol .

Result of Action

The primary result of this compound’s action is the induction of cell cycle arrest and apoptosis in cancer cells . This makes it a potent agent for the treatment of various types of cancer .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the formulation of the drug can affect its activity. It has been observed that making suspensions in corn oil rather than CMC can enhance the reproducibility of its effects

Preparation Methods

Synthetic Routes and Reaction Conditions

ICRF-154 is synthesized through a series of chemical reactions involving the formation of bisdioxopiperazine rings. The synthesis typically starts with the reaction of ethylenediamine with glyoxal to form a bis-imine intermediate. This intermediate is then subjected to cyclization under acidic conditions to form the bisdioxopiperazine structure .

Industrial Production Methods

Industrial production of ICRF-154 involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

ICRF-154 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of ICRF-154, which may have different pharmacological properties .

Scientific Research Applications

ICRF-154 has a wide range of scientific research applications:

Comparison with Similar Compounds

ICRF-154 is compared with other bisdioxopiperazines such as:

ICRF-154 is unique in its specific inhibition of topoisomerase II and its potential for combination therapy with other anticancer agents. Its structural similarity to dexrazoxane also suggests potential cardioprotective effects .

Properties

IUPAC Name

4-[2-(3,5-dioxopiperazin-1-yl)ethyl]piperazine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O4/c15-7-3-13(4-8(16)11-7)1-2-14-5-9(17)12-10(18)6-14/h1-6H2,(H,11,15,16)(H,12,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLIGNUYGOFIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)CN1CCN2CC(=O)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164579
Record name 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane
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Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1506-47-4
Record name 4,4′-(1,2-Ethanediyl)bis[2,6-piperazinedione]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1506-47-4
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Record name 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane
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Record name 1506-47-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129942
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Record name 1,2-Bis(3,5-dioxopiperazin-1-yl)ethane
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Record name 1,2-BIS(3,5-DIOXOPIPERAZIN-1-YL)ETHANE
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Record name 1,2-BIS(3,5-DIOXOPIPERAZIN-1-YL)ETHANE
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Customer
Q & A

A: ICRF-154 is a catalytic inhibitor of DNA topoisomerase II (topo II). [, , , ] Unlike topo II poisons, it does not stabilize the cleavage complex but instead inhibits the enzyme's activity at a different stage in the catalytic cycle. [, , ] This inhibition disrupts DNA topology, ultimately leading to cell cycle arrest, often in the G2/M phase, and potentially triggering apoptosis. [, , ] ICRF-154 has been shown to induce differentiation in some leukemia cell lines. []

A:

  • Spectroscopic Data: Detailed spectroscopic data can be found in research publications focused on its characterization. [, ]

ANone: Specific information regarding material compatibility and stability of ICRF-154 under various conditions is limited in the provided research. Further investigation into its chemical properties and degradation pathways would be necessary.

A: ICRF-154 itself is not a catalyst but a catalytic inhibitor. It targets the enzyme topoisomerase II, inhibiting its catalytic activity essential for DNA replication and cell division. [, , ] This property makes ICRF-154 and its derivatives valuable tools in cancer research and potential therapeutics. [, , , , , , , ]

A: Yes, computational studies have been used to investigate the interaction of bisdioxopiperazines, including ICRF-154, with topoisomerase II. [] These studies have shed light on the structural basis for their inhibitory activity and have guided the development of more potent analogs.

A: The linker region connecting the two dioxopiperazine rings in bisdioxopiperazines plays a significant role in their interaction with topoisomerase II. [] Studies with ICRF-154 analogs have shown that subtle modifications in this region can affect the potency and selectivity of these compounds. [, , ]

A: Research indicates that N1-acyloxymethyl derivatives of ICRF-154 are prodrugs, likely hydrolyzed in vivo to release the active ICRF-154. [] This suggests that formulation strategies for ICRF-154 could involve creating prodrugs with improved stability, solubility, or bioavailability.

ANone: Specific SHE regulations surrounding ICRF-154 would depend on the region and specific use case (research, development, etc.). General laboratory safety practices and handling guidelines for hazardous substances should always be followed.

A: ICRF-154 exhibits a relatively short half-life in mice. [] The primary route of excretion is through the intestines. [] It shows a high plasma protein binding rate. [] These characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile.

A: ICRF-154 displays potent cytotoxicity against various tumor cell lines in vitro. [, , , , , , ] In vivo, it demonstrates antitumor activity in mouse models. [, , , , , ] Further research, including clinical trials, is necessary to fully understand its therapeutic potential in humans. [, ]

A: Specific resistance mechanisms to ICRF-154 have been explored by introducing mutations in the topoisomerase II enzyme. [] The L169I mutation, in particular, confers resistance to ICRF-154. [] The potential for cross-resistance with other topoisomerase II inhibitors warrants further investigation.

A: While ICRF-154 demonstrates antitumor activity, it's important to acknowledge its potential for toxicity. [, ] Like many cancer therapies, it can cause myelosuppression and gastrointestinal side effects. [] Preclinical studies highlight the importance of carefully evaluating its safety profile. []

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